α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a synthetic organic compound characterized by the presence of a trimethoxybenzylidene group and a methoxypropylnitrile group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Scientific Research Applications
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium methoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate, can be achieved through the oxidation of 3,4,5-trimethoxytoluene using various oxidizing agents . The subsequent condensation with a nitrile compound follows similar reaction conditions as those used in laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A key intermediate in the synthesis of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3.
3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides: Compounds with similar structural motifs and potential biological activities.
1,5-Dimethyl-2-phenyl-4-{[(E)-3,4,5-trimethoxybenzylidene]amino}-1H-pyrazol-3(2H)-one: Another compound with a trimethoxybenzylidene group, used in various research applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse scientific research applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves the condensation of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile-d3 in the presence of a catalyst and a deuterated solvent.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "β-methoxypropionitrile-d3", "catalyst", "deuterated solvent" ], "Reaction": [ "Dissolve 3,4,5-trimethoxybenzaldehyde in deuterated solvent", "Add β-methoxypropionitrile-d3 to the solution", "Add catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with deuterated solvent", "Dry the product under vacuum" ] } | |
CAS No. |
1246833-90-8 |
Molecular Formula |
C14H17NO4 |
Molecular Weight |
266.311 |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
InChI Key |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Synonyms |
3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.